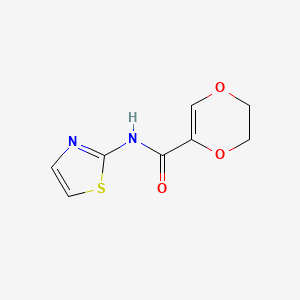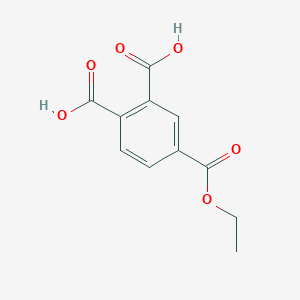
4-(Ethoxycarbonyl)phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)phthalic acid, also known as 4-(ethoxycarbonyl)benzene-1,2-dicarboxylic acid, is an organic compound with the molecular formula C11H10O6. It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with ethanol.
準備方法
Synthetic Routes and Reaction Conditions
4-(Ethoxycarbonyl)phthalic acid can be synthesized through the esterification of phthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating phthalic acid with ethanol and sulfuric acid under reflux conditions to form the ester. The reaction can be represented as follows:
Phthalic acid+EthanolH2SO44-(Ethoxycarbonyl)phthalic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reagents and advanced catalytic systems can further enhance the production process .
化学反応の分析
Types of Reactions
4-(Ethoxycarbonyl)phthalic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of a strong acid or base.
Esterification: The compound can form esters with different alcohols under acidic conditions.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used.
Esterification: Alcohols and acids (e.g., sulfuric acid) are used.
Substitution Reactions: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: Phthalic acid and ethanol.
Esterification: Various esters depending on the alcohol used.
Substitution Reactions: Substituted phthalic acid derivatives.
科学的研究の応用
4-(Ethoxycarbonyl)phthalic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and resins with specific properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Catalysis: It is used in the preparation of catalysts for various chemical reactions.
作用機序
The mechanism of action of 4-(ethoxycarbonyl)phthalic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and ester functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, hydrolysis, and substitution. The aromatic ring also provides a site for electrophilic substitution reactions, making it a versatile compound in organic synthesis .
類似化合物との比較
Similar Compounds
Phthalic Acid: The parent compound with two carboxyl groups.
4-(Ethoxycarbonyl)phenylboronic Acid: A similar compound with a boronic acid group instead of a carboxyl group.
4-(Methoxycarbonyl)phthalic Acid: A derivative with a methoxy group instead of an ethoxy group.
Uniqueness
4-(Ethoxycarbonyl)phthalic acid is unique due to its specific ester group, which imparts different reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
特性
IUPAC Name |
4-ethoxycarbonylphthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDWYLUYHRELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
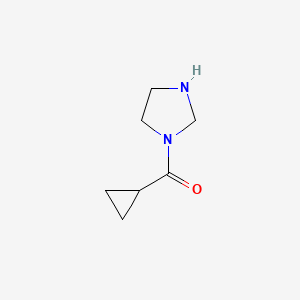

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2671974.png)
![N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2671976.png)
![4-(dimethylsulfamoyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide](/img/structure/B2671977.png)
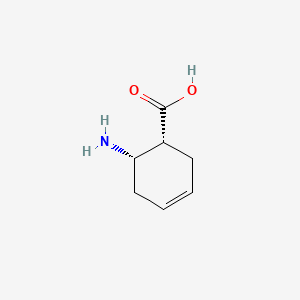
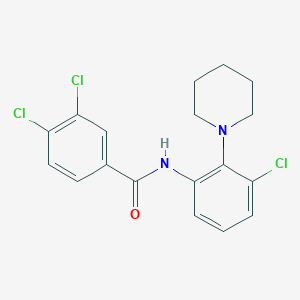
![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)
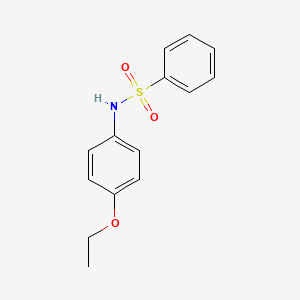
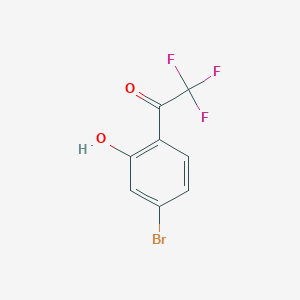
![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671989.png)
